molecular formula C22H49N3 B12004792 N-hexadecyl-N,N-bis(3-amino-propyl)amine CAS No. 2372-83-0

N-hexadecyl-N,N-bis(3-amino-propyl)amine

Cat. No.: B12004792
CAS No.: 2372-83-0
M. Wt: 355.6 g/mol
InChI Key: RFGPGSDSMSKVEX-UHFFFAOYSA-N
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Description

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE typically involves the reaction of hexadecylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted diamines or quaternary ammonium salts.

Scientific Research Applications

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in various chemical reactions.

    Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets and destroys microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N(1)-(3-AMINOPROPYL)-N(1)-DODECYL-1,3-PROPANEDIAMINE
  • N(1)-(3-AMINOPROPYL)-N(1)-OCTADECYL-1,3-PROPANEDIAMINE

Uniqueness

N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.

Properties

CAS No.

2372-83-0

Molecular Formula

C22H49N3

Molecular Weight

355.6 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-hexadecylpropane-1,3-diamine

InChI

InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25(21-16-18-23)22-17-19-24/h2-24H2,1H3

InChI Key

RFGPGSDSMSKVEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCN)CCCN

Origin of Product

United States

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